5-Bromo-2-(pyridin-2-yloxy)-pyrimidine

Kinase Inhibition Cancer Research Cell Cycle

Procure 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine as a route-enabling building block for medicinal chemistry and agrochemical discovery. The 2-position pyridin-2-yloxy group is a critical pharmacophore for kinase ATP-binding pocket recognition—generic 5-bromopyrimidine intermediates cannot replicate its activity. Essential for CDC7 kinase inhibitor SAR (addressing 329-fold cellular potency gap), BRAF V600E-selective inhibitor synthesis (8.3-fold mutant selectivity), and novel fungicide development (EC50 0.60 mg/L vs. Puccinia sorghi). Inquire now for bulk pricing.

Molecular Formula C9H6BrN3O
Molecular Weight 252.07 g/mol
CAS No. 1017789-05-7
Cat. No. B1604446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-2-yloxy)-pyrimidine
CAS1017789-05-7
Molecular FormulaC9H6BrN3O
Molecular Weight252.07 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)OC2=NC=C(C=N2)Br
InChIInChI=1S/C9H6BrN3O/c10-7-5-12-9(13-6-7)14-8-3-1-2-4-11-8/h1-6H
InChIKeyFYIDUMKARNVCQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyridin-2-yloxy)-pyrimidine (CAS 1017789-05-7) Procurement Guide for Kinase Inhibitor Research and Agrochemical Intermediates


5-Bromo-2-(pyridin-2-yloxy)-pyrimidine (CAS 1017789-05-7) is a heterocyclic building block with a molecular formula of C9H6BrN3O and a molecular weight of 252.07 g/mol . This compound features a pyrimidine core functionalized with a bromine atom at the 5-position and a pyridin-2-yloxy group at the 2-position, a substitution pattern that enables its use as a versatile intermediate for synthesizing diverse bioactive molecules, particularly kinase inhibitors .

Why 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine Cannot Be Replaced by Common 5-Bromopyrimidine Analogs


Generic substitution with simpler 5-bromopyrimidine intermediates is not scientifically valid for the applications where 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine is required. The 2-position pyridin-2-yloxy group is not an inert substituent; it provides a critical pharmacophore element that directly influences molecular recognition at target binding sites, particularly within kinase ATP-binding pockets . Replacing this compound with a standard 5-bromopyrimidine building block eliminates this essential structural motif, fundamentally altering the target compound's designed activity and selectivity profile.

Quantitative Evidence Guide for 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine: Comparative Activity and Selectivity Data


CDC7 Kinase Inhibition: Cellular vs. Enzymatic Potency Comparison

The compound exhibits a significant difference between its enzymatic and cellular potency against CDC7 kinase, a critical target for cancer therapy. While it shows potent inhibition of purified CDC7 enzyme with an IC50 of 5.5 nM, its activity in a cellular context is substantially reduced to an IC50 of 1,810 nM in MDA-MB-231T cells as measured by MCM2 phosphorylation at Ser53 [1]. This 329-fold difference is a key differentiator, indicating that despite high intrinsic enzymatic potency, cellular permeability or efflux mechanisms may limit its efficacy, a critical consideration when selecting building blocks for lead optimization campaigns.

Kinase Inhibition Cancer Research Cell Cycle

Kinase Selectivity Profile: BRAF V600E vs. Wild-Type BRAF and CRAF Inhibition

The compound demonstrates a notable selectivity profile for the oncogenic BRAF V600E mutant kinase over its wild-type counterparts. It inhibits BRAF V600E with an IC50 of 1.20 nM, while its potency against wild-type BRAF is reduced to 10 nM (8.3-fold difference) and wild-type CRAF to 2.90 nM (2.4-fold difference) [1]. This preferential inhibition of the mutant form is a desirable feature for targeted cancer therapeutics aiming to minimize toxicity associated with inhibiting the wild-type enzyme in normal tissues.

Oncology Kinase Inhibitor Selectivity

PI3K Isoform Selectivity: p110alpha vs. p110beta/delta Inhibition

The compound exhibits a degree of selectivity for the PI3K p110alpha isoform over the p110beta and p110delta isoforms, with IC50 values of 35 nM, 95 nM, and 74 nM, respectively [1]. The 2.7-fold preference for p110alpha over p110beta and 2.1-fold preference over p110delta is a meaningful starting point for developing isoform-selective PI3K inhibitors, which are pursued to minimize on-target toxicities like hyperglycemia associated with pan-PI3K inhibition.

PI3K Kinase Inhibitor Isoform Selectivity

Agrochemical Application: Fungicidal Activity Against Corn Rust Compared to Tebuconazole

While not directly tested on 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine itself, this compound is a key precursor to the pyrimidinamine class of fungicides. A representative derivative, compound T33, achieved an EC50 of 0.60 mg/L against corn rust (Puccinia sorghi), a significant improvement over the commercial fungicide tebuconazole which showed an EC50 of 1.65 mg/L under identical conditions [1]. This 2.75-fold increase in potency demonstrates the potential of this chemical series to overcome resistance and improve disease control.

Fungicide Crop Protection Pyrimidinamine

Agrochemical Application: Insecticidal Activity Against Aphis fabae Compared to Spirotetramat

The pyrimidinamine scaffold derived from 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine demonstrates potent insecticidal activity. A lead compound from this class, T23, achieved an LC50 of 1.46 mg/L against the widespread pest Aphis fabae [1]. This represents a 1.68-fold improvement in potency compared to the commercial insecticide spirotetramat, which exhibited an LC50 of 2.45 mg/L in the same assay. This comparative data highlights the potential of this chemical series to provide effective pest control with potentially lower application rates.

Insecticide Crop Protection Aphis fabae

Role as a Critical Intermediate in Synthesizing 5-Substituted Pyrimidine Nucleoside Medicines

This compound is specifically identified as an essential intermediate for the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This application is directly enabled by the 5-bromo substitution, which serves as a versatile handle for further functionalization (e.g., via cross-coupling reactions) to introduce a wide variety of substituents onto the nucleoside scaffold. Unlike simpler 5-bromopyrimidines, the 2-pyridin-2-yloxy group is pre-installed and is critical for the desired biological activity of the final complex molecule, allowing for a more convergent and efficient synthetic route.

Medicinal Chemistry Nucleoside Analogs Antiviral

Key Procurement-Led Applications for 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine


Building Block for Optimizing Cellularly Active CDC7 Inhibitors

Procure for a medicinal chemistry campaign focused on CDC7 kinase inhibitors. The 329-fold reduction in cellular potency versus enzymatic potency observed for this compound [1] provides a quantifiable starting point for structure-activity relationship (SAR) studies aimed at improving cell permeability and reducing efflux, key goals in lead optimization for this target class. This intermediate is essential for generating focused libraries to address this specific challenge.

Synthesis of BRAF V600E-Selective Kinase Inhibitors

Procure as a key intermediate for programs developing targeted therapies for BRAF V600E-driven cancers (e.g., melanoma, colorectal cancer). The 8.3-fold selectivity for the oncogenic mutant over wild-type BRAF [1] makes this compound an ideal starting point for synthesizing and optimizing next-generation inhibitors that may offer a wider therapeutic window and reduced toxicity compared to first-generation drugs.

Discovery of Novel Fungicides with Superior Corn Rust Control

Procure for an agrochemical discovery program developing new fungicides. The established class-level EC50 of 0.60 mg/L against Puccinia sorghi, which is 2.75-fold more potent than the commercial standard tebuconazole [1], provides a strong rationale for using this intermediate to generate novel pyrimidinamine analogs with the potential to overcome resistance and offer improved field performance.

Advanced Intermediate for Complex 5-Substituted Nucleoside Analogs

Procure for a pharmaceutical synthesis route targeting novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. The compound's unique structure—combining a reactive 5-bromo handle for diversification with a pre-installed pyridin-2-yloxy pharmacophore—makes it an indispensable, route-enabling building block. This specific substitution pattern cannot be achieved using simpler, generic 5-bromopyrimidine intermediates, solidifying its procurement value for these specialized drug development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(pyridin-2-yloxy)-pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.